molecular formula C12H20N2O2 B13598072 2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol

2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol

Cat. No.: B13598072
M. Wt: 224.30 g/mol
InChI Key: ACOCNCFXRPTYOC-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol is an organic compound with a complex structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol typically involves multi-step organic reactions. One common method includes the reaction of a phenol derivative with an amino alcohol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The raw materials are often sourced in bulk, and the reactions are optimized to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic properties, including potential use as a drug or diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a biochemical assay or therapeutic application.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoindan-1-ol: A compound with a similar amino and hydroxyl functional group arrangement.

    2-(2-Hydroxyethyl)phenol: Another phenol derivative with hydroxyl and amino groups.

Uniqueness

2-(1-Amino-2-hydroxyethyl)-5-(diethylamino)phenol stands out due to its specific structural arrangement and the presence of both diethylamino and aminoethyl groups

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-5-(diethylamino)phenol

InChI

InChI=1S/C12H20N2O2/c1-3-14(4-2)9-5-6-10(11(13)8-15)12(16)7-9/h5-7,11,15-16H,3-4,8,13H2,1-2H3

InChI Key

ACOCNCFXRPTYOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(CO)N)O

Origin of Product

United States

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